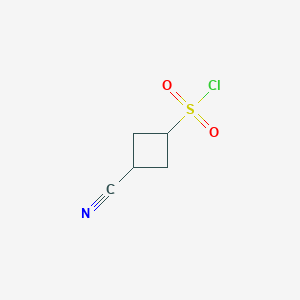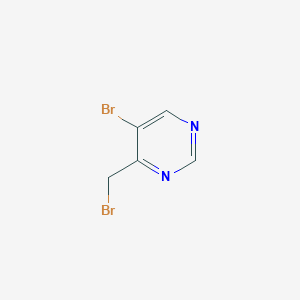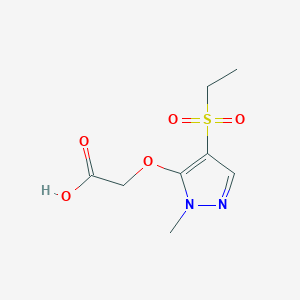
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with an ethylsulfonyl group and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxylic Acid Moiety: The final step involves the esterification of the pyrazole derivative with chloroacetic acid, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and microbial infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photochemical properties.
Biological Studies: It can be used to study the effects of sulfonyl and carboxylic acid groups on biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also feature a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonamide-Based Indole Analogs: These compounds share the sulfonyl group and have shown biological activity in various assays.
Uniqueness
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both a pyrazole ring and an ethylsulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in different scientific fields.
属性
分子式 |
C8H12N2O5S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC 名称 |
2-(4-ethylsulfonyl-2-methylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-3-16(13,14)6-4-9-10(2)8(6)15-5-7(11)12/h4H,3,5H2,1-2H3,(H,11,12) |
InChI 键 |
WGQHVBCGGFPFIG-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(N(N=C1)C)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


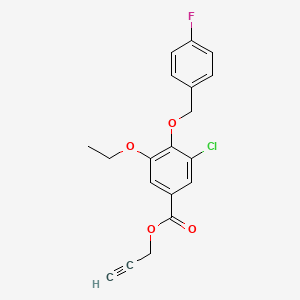
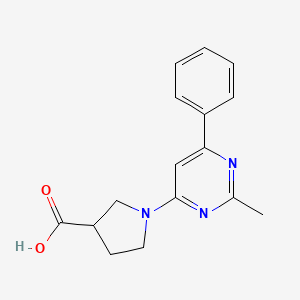
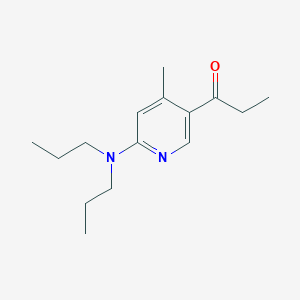
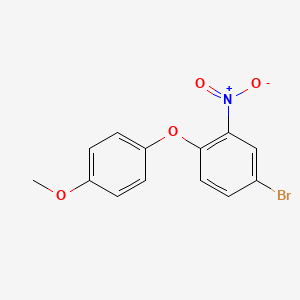
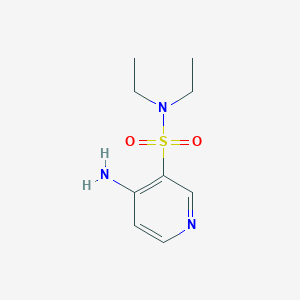
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
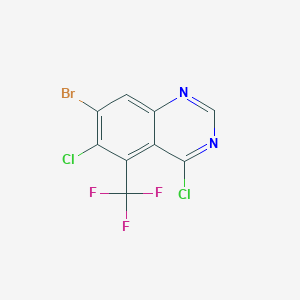
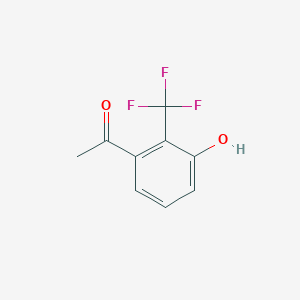
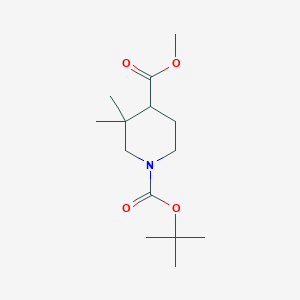
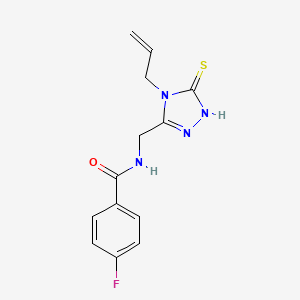
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
